molecular formula C8H9ClN2 B8741311 2-Chloro-5-cyclobutylpyrimidine

2-Chloro-5-cyclobutylpyrimidine

Cat. No.: B8741311
M. Wt: 168.62 g/mol
InChI Key: PWYGDFQSAWKTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-cyclobutylpyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a cyclobutyl group at the 5-position. Pyrimidine derivatives are widely utilized in medicinal chemistry and material science due to their versatility in reactions, such as nucleophilic substitutions and cross-couplings. The cyclobutyl group introduces moderate steric bulk and ring strain, which can influence reactivity and binding interactions in biological systems .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-5-cyclobutylpyrimidine

InChI

InChI=1S/C8H9ClN2/c9-8-10-4-7(5-11-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

PWYGDFQSAWKTFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Key Properties

The following table summarizes critical differences between 2-Chloro-5-cyclobutylpyrimidine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound Cl, cyclobutyl Not reported Not available Hypothetical: Likely intermediate for Suzuki couplings or kinase inhibitors Inferred
2-Chloro-5-methoxypyrimidine Cl, methoxy Not reported 22536-65-8 Enhanced solubility; intermediate in organic synthesis
2-Chloro-5-phenylpyrimidine Cl, phenyl 190.63 22536-62-5 High lipophilicity; used in drug discovery for aromatic interactions
4-Chloro-2-(cyclobutyl)pyrimidine-5-boronic acid Cl, cyclobutyl, boronic acid 212.44 2225169-57-1 Suzuki-Miyaura cross-coupling reagent; improves synthetic versatility
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Cl, cyclopentyl, methyl Not reported 1013916-37-4 Larger steric bulk; potential kinase inhibitor with improved target affinity

Structural and Functional Analysis

  • Cyclobutyl vs. Cyclopentyl Groups : The cyclobutyl group (4-membered ring) introduces greater ring strain and less steric hindrance compared to cyclopentyl (5-membered ring). This difference may affect binding kinetics in enzyme inhibition, as seen in kinase-targeting compounds like 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one .
  • Chloro vs. Methoxy Substituents : The chloro group at the 2-position acts as a leaving group, facilitating nucleophilic substitution reactions. In contrast, the methoxy group in 2-Chloro-5-methoxypyrimidine enhances solubility but reduces electrophilicity, limiting its utility in certain synthetic pathways .
  • Boronic Acid Derivatives : The addition of a boronic acid group (e.g., 4-Chloro-2-(cyclobutyl)pyrimidine-5-boronic acid) enables participation in Suzuki-Miyaura cross-couplings, a critical reaction in constructing biaryl structures for pharmaceuticals .
  • Aromatic vs. Aliphatic Substituents : 2-Chloro-5-phenylpyrimidine’s phenyl group increases lipophilicity, favoring membrane permeability in drug candidates, whereas aliphatic groups like cyclobutyl balance solubility and reactivity .

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